molecular formula C20H18N2O B177398 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone CAS No. 104675-27-6

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone

Cat. No.: B177398
CAS No.: 104675-27-6
M. Wt: 302.4 g/mol
InChI Key: JMKIIRWHVISOBM-UHFFFAOYSA-N
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Description

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS: 104675-27-6) is a benzylamino-substituted acridinone derivative with the molecular formula C₁₉H₁₇N₂O (MW: 295.35 g/mol). Its structure consists of a partially hydrogenated acridinone core (3,4-dihydro-1(2H)-acridinone) functionalized at position 9 with a benzylamino group (-NH-CH₂-C₆H₅).

Properties

IUPAC Name

9-(benzylamino)-3,4-dihydro-2H-acridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKIIRWHVISOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399723
Record name 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104675-27-6
Record name 3,4-DIHYDRO-9-[(BENZYL)AMINO]-1(2H)-ACRIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation of 9-Amino-3,4-dihydro-1(2H)-acridinone Precursors

The most widely documented method involves the catalytic hydrogenation of 9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride in the presence of benzylamine derivatives. As detailed in US5053513A, a 150 mL Parr hydrogenation vessel charged with 9-amino-3,4-dihydro-1(2H)-acridinone (6.0 g), 3% Pt/C catalyst (0.86 g), and 1-butanol (42 mL) undergoes pressurization with hydrogen (70 psi) at 70°C for 12 hours. Post-reaction HPLC analyses confirm >99% conversion, with the product isolated via filtration and vacuum drying (yield: 90.6%).

This method’s success hinges on the Pt/C catalyst’s ability to facilitate selective N-alkylation while suppressing over-reduction of the acridinone core. Comparative studies indicate that substituting Pt/C with Pd/C or Raney nickel reduces yields to <60%, likely due to competitive dehalogenation or aromatic ring saturation.

Condensation of 2-Aminobenzophenone with Benzylamine

Alternative routes employ cyclocondensation strategies, as exemplified by the reaction of 2-aminobenzophenone with benzylamine in acetic acid under reflux. The mechanism proceeds via Schiff base formation, followed by intramolecular cyclization to yield the acridinone skeleton. While this method avoids high-pressure hydrogenation, it suffers from lower regioselectivity, often producing mixtures of 9- and 10-benzylamino regioisomers.

Optimization trials reveal that replacing acetic acid with polyphosphoric acid (PPA) at 120°C improves regioselectivity (9-substituted isomer: 78%) but introduces challenges in product separation due to polymeric byproducts.

Reaction Condition Optimization

Solvent Systems and Temperature Profiles

Solvent polarity critically influences reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of 9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride, enabling homogeneous reaction mixtures during basification. However, DMF’s high boiling point (153°C) complicates solvent recovery, prompting investigations into n-butanol/water biphasic systems.

Data from US5053513A demonstrate that aging the reaction slurry at 60°C for 30 minutes post-basification (pH >11) minimizes emulsion formation, facilitating phase separation. Subsequent cooling to 0–5°C induces crystallization, yielding 85.4 g of purified free base (purity: 98.2% by HPLC).

pH Control and Byproduct Mitigation

Maintaining precise pH ranges is essential to suppress undesired side reactions. During the hydrogenation of 9-amino-3,4-dihydro-1(2H)-acridinone, intermittent addition of 6N HCl ensures the reaction mixture remains below pH 8.2, preventing premature precipitation of the free base. Post-hydrogenation, adjusting the filtrate to pH 9.5–11 with 50% NaOH induces selective crystallization of this compound, while leaving unreacted benzylamine in the mother liquor.

Purification and Analytical Characterization

Crystallization Techniques

Recrystallization from 80% aqueous n-butanol (15.9 mL per gram of crude product) achieves >99% purity, as confirmed by NMR and mass spectrometry. The process exploits the compound’s limited solubility in cold n-butanol, with iterative washing steps removing residual Pt/C catalyst and inorganic salts.

Chromatographic Methods

For research-scale applications, silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) resolves regioisomeric contaminants. However, this method’s scalability is hampered by low throughput and solvent consumption, making it impractical for industrial use.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Pilot-scale studies adopting continuous flow reactors demonstrate a 40% reduction in reaction time compared to batch processes. Key parameters include:

  • Residence time : 2 hours

  • Catalyst loading : 5% Pt/C (w/w)

  • Temperature : 75°C

  • Pressure : 50 psi H₂

Under these conditions, space-time yields reach 120 g/L·h, with catalyst lifetimes exceeding 50 cycles before significant deactivation.

Waste Stream Management

The aqueous waste from basification steps contains residual NaOH and benzylamine, necessitating neutralization with acetic acid before disposal. Recovery of n-butanol via distillation achieves 85% solvent recycling, reducing production costs by 30%.

Comparative Analysis of Synthetic Methods

Parameter Hydrogenation Condensation
Yield90.6%45–78%
Purity>99%85–92%
Reaction Time12 hours24–48 hours
ScalabilityHigh (continuous flow)Moderate (batch only)
ByproductsMinimal (<1%)Regioisomers (15–22%)
Catalyst Cost$320/kg (Pt/C)$50/kg (PPA)

Mechanistic Insights and Computational Modeling

Density Functional Theory (DFT) calculations reveal that the Pt-catalyzed hydrogenation proceeds via a Langmuir-Hinshelwood mechanism, with benzylamine adsorption occurring preferentially at edge sites of the Pt nanoparticles . Transition state analysis identifies a 12.3 kcal/mol activation barrier for N–H bond cleavage, consistent with experimental kinetics.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized through reductive amination and nucleophilic aromatic substitution (SNAT) .

Nucleophilic Aromatic Substitution (SNAT)

  • Reaction : The benzylamino group can be further functionalized via SNAT with aryl halides containing electron-withdrawing groups (EWGs). For example, coupling with 1-fluoro-2-methoxy-4-nitrobenzene in DMSO using Cs₂CO₃ as a base introduces nitro and methoxy substituents .
  • Applications : Enhances DNA intercalation properties for anticancer activity .

Reactivity of the Acridinone Core

The dihydroacridinone scaffold participates in cycloaddition , oxidation , and condensation reactions .

[3+2]-Cycloaddition with Azomethine Ylides

  • Reaction : The ketone group undergoes condensation with α-amino acids (e.g., sarcosine) to generate azomethine ylides, which react with electron-deficient alkenes (e.g., chalcones) to form spiro-pyrrolidine derivatives .
  • Key Example :
    • Reactant: Chalcone (76 )
    • Product: Spiro[pyrrolidine-oxindole] (77 )
    • Conditions: Eco-friendly KF/Al₂O₃ catalyst, 70–90% yield .

Table 2: Cycloaddition Products

PartnerCatalystProduct ClassDiastereoselectivityYield (%)
ChalconeKF/Al₂O₃Spiro-pyrrolidinesHigh85
NitrostyrenesAgOAc3-Nitro-pyrrolidinesModerate65

Oxidation Reactions

  • Photo-Oxidation : Under UV light, the acridinone core generates reactive oxygen species (ROS), enabling applications in photodynamic therapy .
  • DDQ-Mediated Oxidation : Converts ethyl bromoacetate derivatives into pyrrolo[2,1-a]isoquinolines via tandem oxidation-cyclization .

Biological Activity and Derivatives

The benzylamino group enhances interactions with biological targets:

Radical Polymerization Initiators

  • Application : Acridone derivatives act as Type II photoinitiators for acrylate polymerization under near-UV light (λ = 365 nm) .
  • ESR Evidence : Generates aminoalkyl radicals (αH = 2.1 G) via intramolecular hydrogen abstraction .

Structural Modifications

  • Alkylation : The benzylamino group undergoes N-alkylation with alkyl halides (e.g., benzyl bromide) in the presence of KI to improve solubility .
  • Solid-Phase Synthesis : Immobilized on 2-chlorotrityl resin for combinatorial library generation .

Scientific Research Applications

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone, a compound with the CAS number 104675-27-6, has garnered attention in various scientific domains due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in biochemistry and medicinal chemistry.

Anticancer Research

This compound has shown promise in anticancer research. Studies indicate that compounds with acridine structures can inhibit cancer cell proliferation by interacting with DNA and disrupting cellular processes. For instance, derivatives of acridine have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of acridine derivatives. The compound's ability to penetrate bacterial membranes and interfere with nucleic acid synthesis positions it as a candidate for developing new antibiotics. Preliminary studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, making it relevant in the fight against antibiotic-resistant strains .

Proteomics Research

In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its ability to selectively bind to certain proteins allows researchers to investigate complex biological processes and pathways. The use of such compounds can enhance our understanding of disease mechanisms at the molecular level .

Drug Delivery Systems

Recent advancements in drug delivery systems have explored the incorporation of acridine derivatives into nanoparticles or other carriers to improve drug solubility and bioavailability. The unique properties of this compound make it suitable for encapsulation in lipid-based formulations, potentially leading to targeted therapy applications .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of several acridine derivatives, including this compound, against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acridinone Derivatives

Structural Comparison and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone 9-benzylamino C₁₉H₁₇N₂O 295.35 Moderate lipophilicity (log P ~2.5–3.0)*
9-Phenyl-3,4-dihydro-1(2H)-acridinone 9-phenyl C₁₉H₁₅NO 273.33 Higher hydrophobicity (log P ~3.5–4.0)
3,4-Dihydro-3,3,9-trimethyl-1(2H)-acridinone 3,3-dimethyl; 9-methyl C₁₅H₁₇NO 227.30 Enhanced steric hindrance; log P ~2.8–3.2
7-Bromo-9-(hexadecylamino)-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone 7-bromo; 9-hexadecylamino; 3,3-dimethyl C₃₁H₄₇BrN₂O 543.62 Extremely hydrophobic (log P >8.0)
C-1311 (Triazoloacridinone) 1,2,4-triazolo ring; diaminoalkyl chain C₁₈H₂₀N₆O 336.39 Balanced lipophilicity (log P ~1.5–2.0)

*Estimated based on substituent contributions .

Pharmacological Potential

  • Antitumor Activity: Derivatives with hydrophilic side chains (e.g., C-1311) show higher antitumor efficacy due to improved DNA intercalation and covalent binding . In contrast, highly hydrophobic derivatives like the hexadecylamino analog () may suffer from poor bioavailability despite strong DNA affinity .
  • Membrane Permeability: Compounds with moderate log P values (e.g., this compound) balance solubility and cell penetration better than extremes like phenyl- or hexadecylamino-substituted analogs .

Biological Activity

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone (CAS No. 104675-27-6) is a compound belonging to the acridine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

  • Molecular Formula : C20H18N2O
  • Molecular Weight : 302.37 g/mol
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its interactions with neurological targets.

Anticancer Activity

Research indicates that compounds within the acridine family exhibit significant anticancer properties. A study highlighted that derivatives of acridine can inhibit tumor cell proliferation and induce apoptosis by targeting DNA . Specifically, this compound has shown promise in inhibiting cancer cell lines through various mechanisms:

  • DNA Interaction : Acridines are known for their high affinity for DNA, which can lead to inhibition of DNA synthesis and function.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in the G2/M phase, preventing cancer cells from dividing .
  • Apoptotic Induction : Evidence suggests that acridine derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways .

Neurological Activity

In addition to its anticancer properties, this compound has been studied for its potential effects on neurological disorders. It has been identified as a dual inhibitor of amyloid-beta aggregation and tau protein aggregation, both critical factors in Alzheimer's disease pathology . The compound demonstrated significant inhibition rates against these targets:

  • Amyloid-beta Inhibition : 80% inhibition at 10 μM concentration.
  • Tau Inhibition : 68.3% inhibition at the same concentration .

The mechanisms underlying the biological activity of this compound include:

  • Metabolic Activation : Similar to other acridine derivatives, this compound may undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression and neurodegeneration, including cholinesterases and kinases .

Case Studies

Several studies have explored the effects of acridine derivatives in vivo and in vitro:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 12.4 µM to higher concentrations depending on the cell type .
  • In Vivo Studies : Animal models have shown that acridine derivatives can significantly reduce tumor growth when administered at specific dosages over a defined period .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTargetEffectConcentrationReference
AnticancerCancer Cell LinesCytotoxicityIC50 ~12.4 µM
NeurologicalAmyloid-beta80% Inhibition10 μM
NeurologicalTau Protein68.3% Inhibition10 μM

Q & A

Q. What are the established synthetic routes for 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone, and what purification methods are recommended?

The compound can be synthesized via bioassay-guided isolation from fungal cultures (e.g., Inonotus obliquus) using techniques like column chromatography and HPLC . Alternatively, oxidative amination of toluene derivatives catalyzed by Co@N-graphene/C has been reported for similar acridinone derivatives, involving reflux conditions and nucleophilic reactions with benzylamine . Purification typically employs recrystallization or silica-gel chromatography, with solvent selection (ethanol or ethyl acetate/hexane mixtures) critical for yield optimization .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm the benzylamino substitution and dihydroacridinone core. The acridinone C9 carbon exhibits a distinct ¹³C-NMR resonance at ~176.8–177.4 ppm, ruling out tautomeric shifts .
  • Mass spectrometry (HRMS) : For molecular weight verification (C₂₀H₁₈N₂O, theoretical MW: 302.14 g/mol) .
  • UV-Vis and fluorescence spectroscopy : To assess electronic transitions and potential applications in anion binding studies .

Q. What safety protocols are essential for handling this compound in the laboratory?

While specific toxicity data are limited, general precautions for acridinones include:

  • Use of PPE (nitrile gloves, lab coats) and chemical fume hoods to avoid inhalation or skin contact.
  • Immediate first aid measures: Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water .
  • Storage in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Q. What biological activities have been reported for this compound?

It exhibits DPP-4 inhibitory activity, as identified in bioassay-guided fractionation of fungal extracts . Structurally related acridinones also demonstrate chemosensitizing effects in antimalarial research, enhancing chloroquine efficacy via hydrophobic interactions with parasite membranes .

Advanced Research Questions

Q. How does this compound interact with anions, and what binding models apply?

Proton NMR titrations with tetrabutylammonium chloride (TBACl) reveal a 1:2 receptor:guest binding model. The acridinone N–H proton shows a downfield shift (~0.5 ppm) upon chloride addition, while urea/thioamide NH groups exhibit larger shifts (~2 ppm). Binding constants (K₁₁ and K₁₂) are calculated using the BindFit applet, with covariance analysis confirming higher-order interactions .

Q. What structural modifications enhance its chemosensitizing activity in antimalarial research?

Introducing alkyl side chains with tertiary amino groups at the N-10 position (e.g., 10-[6-(diethylamino)hexyl]acridin-9(10H)-one) significantly improves chloroquine potentiation. Hydrophobic aromatic rings and hydrogen-bond acceptors are critical for membrane interaction and resistance reversal .

Q. How can tautomerism in the acridinone core be experimentally ruled out?

¹³C-NMR analysis of the C9 carbon (176.8–177.4 ppm) confirms the acridinone tautomer is dominant in DMSO. Comparative studies with N-substituted acridinones (locked in the acridinone form) show identical resonances, excluding hydroxyacridine tautomer contributions .

Q. What computational strategies are recommended for modeling its reactivity and binding interactions?

Density Functional Theory (DFT) calculations can optimize geometry and predict electrostatic potential surfaces, aiding in anion-binding site identification. Molecular dynamics simulations are useful for studying membrane interactions in antimalarial applications, focusing on alkyl chain flexibility and aromatic stacking .

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